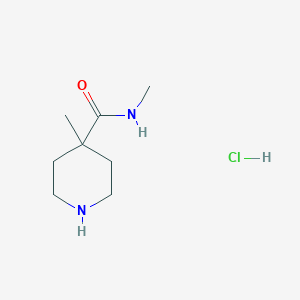

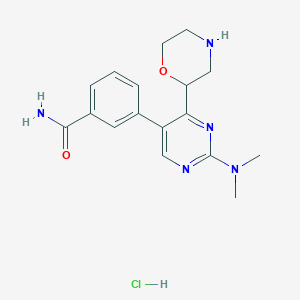

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride

Overview

Description

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the CAS Number: 6270-42-4 . It has a molecular weight of 192.69 and its molecular formula is C8H17ClN2O . The compound is not intended for human or veterinary use and is typically used for research purposes.

Physical And Chemical Properties Analysis

The compound N,4-Dimethyl-4-piperidinecarboxamide hydrochloride has a molecular weight of 192.69 . It is a solid at room temperature . The compound has a melting point of 145-146°C .Scientific Research Applications

Antiallergy Activity

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride has been evaluated for its antiallergy activity. A study by Walsh et al. (1990) found that derivatives of this compound showed activity in the passive foot anaphylaxis assay, indicating potential antiallergic properties. This research could pave the way for developing new antiallergy medications (Walsh et al., 1990).

Anticonvulsant Properties

Ho et al. (2001) conducted a study on the anticonvulsant activity of analogues based on 2-piperidinecarboxylic acid, including N,4-Dimethyl-4-piperidinecarboxamide hydrochloride. They found that certain modifications in the chemical structure of these analogues enhanced their anticonvulsant properties without increasing neurotoxicity. This suggests potential use in treating seizures (Ho, Crider & Stables, 2001).

Opioid Agonist Effects

The compound has been studied for its potential as a δ-opioid agonist, which might offer therapeutic benefits for chronic pain treatment. Nozaki et al. (2012) investigated two novel δ-opioid agonists, which showed good oral bioavailability and analgesic effects in rat models. This research is significant for developing new pain management drugs (Nozaki et al., 2012).

Anti-acetylcholinesterase Activity

Sugimoto et al. (1990) found that certain derivatives of N,4-Dimethyl-4-piperidinecarboxamide hydrochloride have anti-acetylcholinesterase (anti-AChE) activity. This could be significant in developing treatments for neurodegenerative diseases like Alzheimer's, where AChE inhibitors play a crucial role (Sugimoto et al., 1990).

Rho Kinase Inhibitor Synthesis

Wei et al. (2016) described the synthesis of a Rho kinase inhibitor, which is being investigated for treating central nervous system disorders. This research highlights the compound's potential in addressing various neurological conditions (Wei et al., 2016).

Mechanism of Action

The mechanism of action for N,4-Dimethyl-4-piperidinecarboxamide hydrochloride is not provided in the search results. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect. This compound is primarily used for research and not intended for human or veterinary use, so its mechanism of action may not be well-studied.

Safety and Hazards

The compound is considered hazardous. It may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

N,4-dimethylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-8(7(11)9-2)3-5-10-6-4-8;/h10H,3-6H2,1-2H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWCMSMCNAMXXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-Dimethyl-4-piperidinecarboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

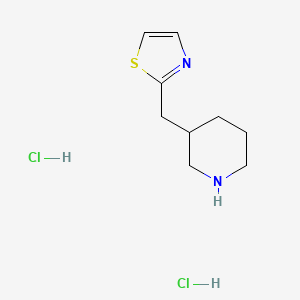

![[5-(3-Fluoro-phenyl)-4-morpholin-2-yl-pyrimidin-2-yl]-dimethyl-amine hydrochloride](/img/structure/B1402424.png)

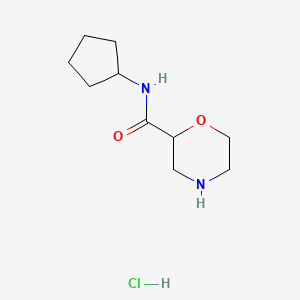

![1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride](/img/structure/B1402427.png)

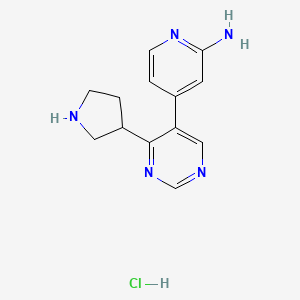

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride](/img/structure/B1402432.png)

![4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402434.png)

![3-(4-Aminomethyl-cyclohexyl)-thieno[2,3-b]pyridine-2-carboxylic acid amide hydrochloride](/img/structure/B1402436.png)